3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3-Chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, hydroxy, and sulfonamide moieties. This compound is part of a broader class of sulfonamide derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, and pyridinium chlorochromate.
Reduction: Tin chloride, iron powder, and hydrogenation catalysts.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of anilines or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Sulfonamide derivatives: Various sulfonamide drugs used in medicine.
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Halogenated aromatic compounds: Other chloro- and fluoro-substituted aromatic compounds used in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-21-10-13(12-4-2-3-5-16(12)21)17(22)9-20-25(23,24)11-6-7-15(19)14(18)8-11/h2-8,10,17,20,22H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJONCJCJFAOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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